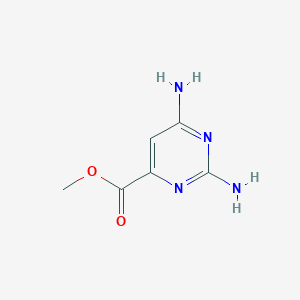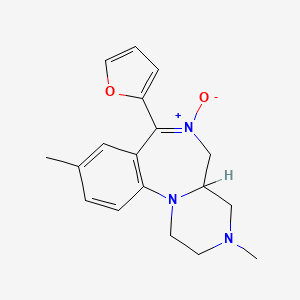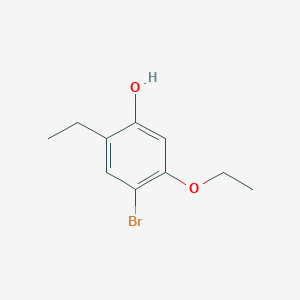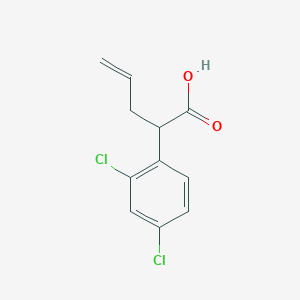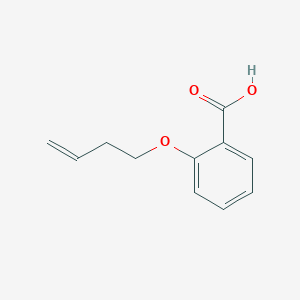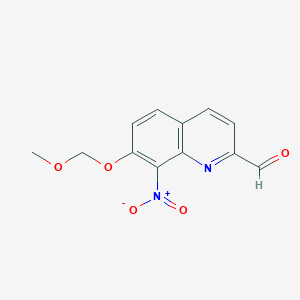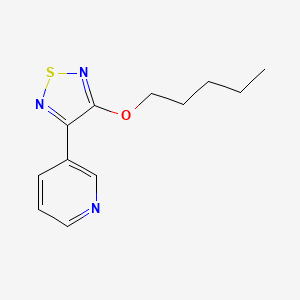![molecular formula C9H10Na2O4 B8378438 Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-](/img/structure/B8378438.png)
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is a chemical compound with the molecular formula C9H10Na2O4. It is derived from bicyclo[2.2.1]heptane-2,3-dicarboxylic acid and is known for its unique bicyclic structure. This compound is used in various industrial and scientific applications, particularly as a nucleating agent in polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is synthesized from norbornene dicarboxylic anhydride through a series of chemical reactions. The process involves neutralization, hydrolysis, and catalytic hydrogenation. The key steps are as follows :
Neutralization and Hydrolysis: Norbornene dicarboxylic anhydride is first neutralized with a base, typically sodium hydroxide, to form the corresponding sodium salt.
Catalytic Hydrogenation: The sodium salt is then subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C). The reaction is carried out at a temperature of around 60°C and a pressure of 5 MPa to yield disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate.
Industrial Production Methods
In industrial settings, the production of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- has a wide range of applications in scientific research, including :
Chemistry: It is used as a nucleating agent in polymer chemistry to improve the crystallization behavior of polymers such as polypropylene.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of high-performance materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets and pathways. As a nucleating agent, it promotes the formation of crystalline structures in polymers by providing nucleation sites. This enhances the mechanical properties and thermal stability of the resulting materials .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- can be compared with other similar compounds, such as:
Disodium cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has a similar structure but different stereochemistry, which can affect its properties and applications.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic structure, leading to different chemical and physical properties.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group at a different position, resulting in variations in reactivity and applications.
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is unique due to its specific bicyclic structure and the presence of two carboxylate groups, which contribute to its effectiveness as a nucleating agent and its versatility in various applications.
Propriétés
Formule moléculaire |
C9H10Na2O4 |
|---|---|
Poids moléculaire |
228.15 g/mol |
Nom IUPAC |
disodium;bicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C9H12O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h4-7H,1-3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
Clé InChI |
FXDGCBFGSXNGQD-UHFFFAOYSA-L |
SMILES canonique |
C1CC2CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
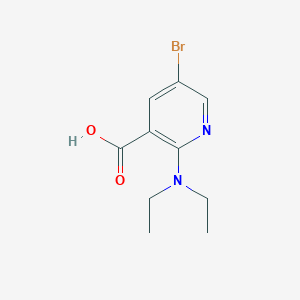
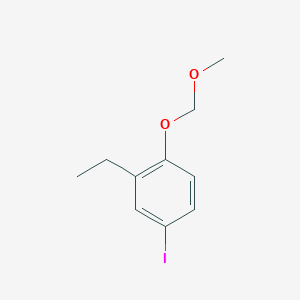
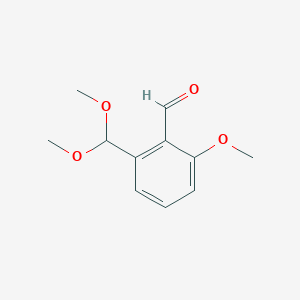
![alpha-[2-(3-fluorophenyl) ethyl]-6,7,8,9-tetrahydro-5H-cyclohept[d]imidazo[2,1-b]thiazol-3-methanol](/img/structure/B8378403.png)
![6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine](/img/structure/B8378410.png)
